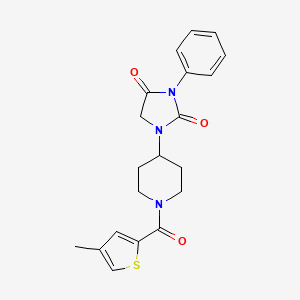

1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-11-17(27-13-14)19(25)21-9-7-15(8-10-21)22-12-18(24)23(20(22)26)16-5-3-2-4-6-16/h2-6,11,13,15H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWJGBSGJGIUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

A related compound, piperidin-4-yl azetidine derivatives, has been identified as inhibitors ofJAK1 . JAK1 (Janus kinase 1) is a type of protein tyrosine kinase that transmits signals within cells. It plays a crucial role in the signaling pathways of various cytokines and growth factors that are important for blood cell development, inflammation, and immune responses.

Biologische Aktivität

The compound 1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a piperidine ring and an imidazolidine moiety, which are known to influence various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The key structural components include:

- Piperidine Ring : Known for its role in various pharmacological agents.

- Imidazolidine Dione : Associated with diverse biological activities including anti-inflammatory and antimicrobial effects.

- 4-Methylthiophene Group : Imparts unique electronic properties that may enhance biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiophene and piperidine derivatives exhibit significant antimicrobial properties. The presence of the 4-methylthiophene group enhances the compound's ability to inhibit bacterial growth. In vitro studies have demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has shown promise as a potential antiviral agent. Studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. Specific mechanisms may involve modulation of cellular pathways that viruses exploit.

Anti-inflammatory Effects

The imidazolidine moiety is linked to anti-inflammatory activity. Experimental models have shown that the compound can reduce markers of inflammation, such as cytokines and prostaglandins, suggesting its potential use in treating inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or viral replication.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced inflammation or enhanced immune response.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of piperidine derivatives, including the compound , found that modifications to the thiophene group significantly affected antimicrobial potency. The study concluded that the 4-methylthiophene substitution led to increased efficacy against resistant bacterial strains. -

Case Study on Anti-inflammatory Properties :

In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to controls. Histological examination revealed decreased infiltration of inflammatory cells.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

While structural comparisons highlight differences in electronic and physicochemical properties, direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize:

Binding Affinity Assays: Compare interactions with targets like serotonin receptors or antimicrobial enzymes.

ADMET Profiling: Evaluate how substituents influence solubility, metabolic stability, and toxicity.

Synthetic Optimization: Explore alternative coupling reagents (e.g., HATU vs. TBTU) to improve yields .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine and thiophene moieties. Key steps include:

- Coupling of 4-Methylthiophene-2-carbonyl chloride with piperidin-4-yl intermediates under anhydrous conditions in dichloromethane (DCM) .

- Imidazolidine-2,4-dione ring formation via cyclization of urea derivatives with phenyl-substituted intermediates, using catalytic bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yield optimization requires strict temperature control (0–5°C during acylations) and inert atmospheres .

Advanced: How can computational methods improve the design of synthetic routes for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

- Reactivity prediction : Compute Fukui indices to identify nucleophilic/electrophilic sites on the piperidine and thiophene rings .

- Solvent effects : Use COSMO-RS models to screen solvents for maximizing cyclization efficiency .

- ICReDD’s integrated platform combines computational predictions with high-throughput experimentation to prioritize reaction conditions, as demonstrated in piperidine derivative syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the imidazolidine-dione ring and phenyl group orientation. Key signals: ~6.8–7.5 ppm (aromatic protons), ~4.2–4.5 ppm (piperidine CH₂), and ~2.3 ppm (thiophene methyl) .

- HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₀N₂O₃S).

- X-ray crystallography : For unambiguous confirmation of stereochemistry, leveraging databases like Acta Crystallographica Section E for piperidine analogs .

Advanced: How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from assay variability or impurity effects. Strategies include:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) and cell-based viability assays (e.g., MTT) .

- Purity validation : Use HPLC-MS to confirm >99% purity and rule out byproduct interference .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying phenyl or thiophene substituents) to isolate pharmacophoric groups responsible for activity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .

- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite for solvents) .

Advanced: How can researchers resolve discrepancies in solubility and stability data across studies?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS pH 7.4) .

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., imidazolidine-dione ring) .

- Co-solvent screening : Apply Hansen solubility parameters to identify optimal excipients (e.g., PEG 400) for in vivo studies .

Basic: What pharmacological screening approaches are recommended for this compound?

Methodological Answer:

- Target-based assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence-based or SPR techniques .

- Cytotoxicity profiling : Use human hepatocyte (e.g., HepG2) and non-target (e.g., HEK293) cell lines to assess selectivity .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .

Advanced: What strategies address low yield in the final cyclization step?

Methodological Answer:

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while improving yield by 15–20% .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry/reactant ratios .

Basic: How should researchers store this compound to ensure long-term stability?

Methodological Answer:

- Conditions : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO prior to assays .

Advanced: How can machine learning models predict this compound’s ADMET properties?

Methodological Answer:

- Descriptor-based models : Input molecular descriptors (e.g., LogP, TPSA) into platforms like SwissADME or ADMETlab 2.0 to predict bioavailability, CYP inhibition, and toxicity .

- Deep learning : Train neural networks on ChEMBL data to forecast blood-brain barrier permeability (critical for CNS-targeted studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.